Benzyl 6-aminohexanoate 4-methylbenzenesulfonate
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Overview
Description
Benzyl 6-aminohexanoate 4-methylbenzenesulfonate is a chemical compound with the molecular formula C20H27NO5S and a molecular weight of 393.50 g/mol . It is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-aminohexanoate 4-methylbenzenesulfonate typically involves the esterification of 6-aminohexanoic acid with benzyl alcohol, followed by sulfonation with 4-methylbenzenesulfonyl chloride . The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-aminohexanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Benzyl 6-aminohexanoate 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 6-aminohexanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The compound may also interact with cellular receptors and enzymes, modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl 6-aminohexanoate: Lacks the sulfonate group, making it less reactive in certain chemical reactions.
4-methylbenzenesulfonate: Does not contain the aminohexanoate moiety, limiting its applications in organic synthesis.
Uniqueness
Benzyl 6-aminohexanoate 4-methylbenzenesulfonate is unique due to the presence of both the benzyl and sulfonate groups, which enhance its reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
benzyl 6-aminohexanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c14-10-6-2-5-9-13(15)16-11-12-7-3-1-4-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h1,3-4,7-8H,2,5-6,9-11,14H2;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYALXYNFZAQLQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5514-99-8 |
Source
|
Record name | Hexanoic acid, 6-amino-, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5514-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminohexanoic acid benzyl ester, compound with toluene-4-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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